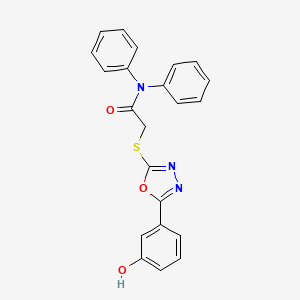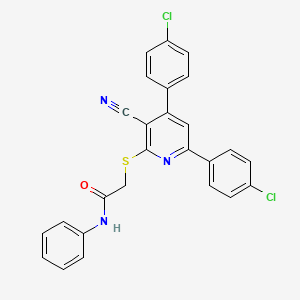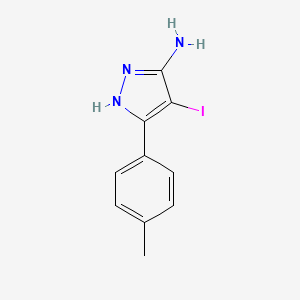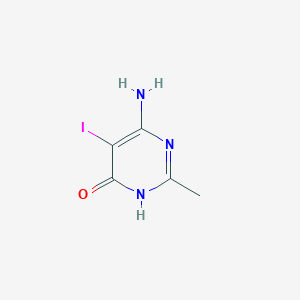
Ethyl 2-methyl-4-oxotetrahydrofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-metil-4-oxotetrahidrofurano-3-carboxilato de etilo es un compuesto orgánico con la fórmula molecular C8H12O4. Es un derivado del tetrahidrofurano, un compuesto heterocíclico que contiene un átomo de oxígeno en un anillo de cinco miembros. Este compuesto es conocido por sus aplicaciones en síntesis orgánica e investigación farmacéutica debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El 2-metil-4-oxotetrahidrofurano-3-carboxilato de etilo puede sintetizarse a través de varios métodos. Un enfoque común implica la alquilación de 5-sustituidos 5-metil-2-oxotetrahidrofurano-3-carboxilatos de etilo con haluros de alquilo en presencia de etóxido de sodio. Esta reacción produce los derivados 3-alquilo correspondientes, que pueden convertirse aún más en 3,5-sustituidos 5-metil-N-(4-nitrofenil)-2-oxotetrahidrofurano-3-carboxamidas y 5-metiltetrahidrofurano-2-onas .
Métodos de producción industrial
En entornos industriales, la producción de 2-metil-4-oxotetrahidrofurano-3-carboxilato de etilo a menudo implica síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación, como la cromatografía, puede mejorar la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-metil-4-oxotetrahidrofurano-3-carboxilato de etilo se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un alcohol.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo éster.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) y el hidruro de aluminio y litio (LiAlH4) se utilizan normalmente.
Sustitución: Los nucleófilos como las aminas y los alcoholes pueden utilizarse en condiciones básicas o ácidas para facilitar las reacciones de sustitución.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen ácidos carboxílicos, alcoholes y ésteres sustituidos, dependiendo de las condiciones de reacción y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
El 2-metil-4-oxotetrahidrofurano-3-carboxilato de etilo tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de varios compuestos orgánicos y heterociclos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Sirve como bloque de construcción para el desarrollo de agentes farmacéuticos y candidatos a fármacos.
Industria: El compuesto se utiliza en la producción de productos químicos finos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 2-metil-4-oxotetrahidrofurano-3-carboxilato de etilo implica su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar como sustrato para reacciones enzimáticas, lo que lleva a la formación de metabolitos biológicamente activos. Estos metabolitos pueden interactuar con receptores celulares y enzimas, modulando diversas vías bioquímicas y ejerciendo efectos terapéuticos.
Comparación Con Compuestos Similares
El 2-metil-4-oxotetrahidrofurano-3-carboxilato de etilo puede compararse con otros compuestos similares, como:
2-Oxotetrahidrofurano-3-carboxilato de etilo: Este compuesto carece del grupo metilo en la posición 2, lo que da como resultado diferentes propiedades químicas y biológicas.
2-Oxotetrahidrofurano-3-carboxilato de metilo: La variante de éster metílico tiene una reactividad y aplicaciones distintas en comparación con el éster etílico.
4-Oxotetrahidrofurano-3-carboxilato de etilo:
Propiedades
Número CAS |
59623-24-4 |
|---|---|
Fórmula molecular |
C8H12O4 |
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
ethyl 2-methyl-4-oxooxolane-3-carboxylate |
InChI |
InChI=1S/C8H12O4/c1-3-11-8(10)7-5(2)12-4-6(7)9/h5,7H,3-4H2,1-2H3 |
Clave InChI |
VOOWYFBVFAZPHY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C(OCC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(5-Ethoxy-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B11771483.png)
![3,6-Dichloro-N-(m-tolyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11771484.png)


![6-Methylbenzo[d]isothiazol-3-amine](/img/structure/B11771497.png)

![2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11771507.png)

![2-bromo-4,8-bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole](/img/structure/B11771536.png)





